6-Chloro-5-methylquinazoline-2,4-diamine

Antifolate Trimetrexate Synthesis Process Chemistry

6-Chloro-5-methylquinazoline-2,4-diamine is a critical, non-fungible synthetic intermediate for medicinal chemistry. Its unique 6-chloro/5-methyl substitution pattern cannot be replicated by analogs, directly governing target selectivity and potency: ~18-fold antibacterial improvement over unsubstituted quinazolines, 346-fold PAK4 vs PAK1 kinase selectivity, and a privileged scaffold for novel antifolates overcoming methotrexate resistance. As a specifically claimed intermediate in patented trimetrexate synthesis, this exact isomer is essential for scaling established routes. Procure this scaffold to ensure SAR reproducibility in your lead optimization programs.

Molecular Formula C9H9ClN4
Molecular Weight 208.65 g/mol
CAS No. 63770-43-4
Cat. No. B11894056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-5-methylquinazoline-2,4-diamine
CAS63770-43-4
Molecular FormulaC9H9ClN4
Molecular Weight208.65 g/mol
Structural Identifiers
SMILESCC1=C(C=CC2=C1C(=NC(=N2)N)N)Cl
InChIInChI=1S/C9H9ClN4/c1-4-5(10)2-3-6-7(4)8(11)14-9(12)13-6/h2-3H,1H3,(H4,11,12,13,14)
InChIKeyNHLMUZZILBPPDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-5-methylquinazoline-2,4-diamine (CAS 63770-43-4): Procurement-Ready Quinazoline Scaffold for Medicinal Chemistry and Antifolate Development


6-Chloro-5-methylquinazoline-2,4-diamine is a disubstituted quinazoline-2,4-diamine core scaffold, characterized by a chlorine atom at the 6-position and a methyl group at the 5-position of the fused bicyclic ring system. It possesses a molecular weight of 208.65 g/mol, a computed XLogP3-AA of 1.8, and a topological polar surface area of 77.8 Ų [1]. This specific substitution pattern is a key structural motif within the broader class of 2,4-diaminoquinazolines, which are privileged scaffolds in medicinal chemistry due to their demonstrated activity across a range of therapeutic targets, including kinases, antifolate pathways, and microbial proteins [2][3]. The compound serves primarily as a versatile synthetic intermediate or a core scaffold for further derivatization, rather than as a final active pharmaceutical ingredient. Its utility is defined by the precise placement of its chloro and methyl substituents, which are known to profoundly influence the biological activity, selectivity, and physicochemical properties of downstream analogs, as evidenced by structure-activity relationship (SAR) studies on related quinazoline series [2].

The Non-Interchangeable Nature of 6-Chloro-5-methylquinazoline-2,4-diamine in Structure-Activity Relationships


The simple substitution of one quinazoline-2,4-diamine for another is not feasible in research settings due to the highly specific, position-dependent impact of substituents on biological activity. SAR studies on the quinazoline-2,4-diamine scaffold have systematically demonstrated that even minor changes to the substitution pattern on the benzenoid ring lead to large, non-linear changes in potency and target engagement. For example, in a series of N2,N4-disubstituted quinazoline-2,4-diamines evaluated for antibacterial activity, a chloro substituent at various positions (C5-C8) was well-tolerated and maintained or improved potency, whereas the introduction of a methyl or methoxy group at these same positions led to a substantial or complete loss of activity [1]. This principle extends across therapeutic areas; the specific electronic and steric environment created by the 6-chloro and 5-methyl groups in 6-Chloro-5-methylquinazoline-2,4-diamine is a unique starting point that cannot be replicated by analogs with different substitution patterns, making it a critical, non-fungible building block for precise SAR exploration and lead optimization.

Comparative Evidence: Quantified Differentiation of 6-Chloro-5-methylquinazoline-2,4-diamine Against Analogs


Essential Intermediate for Trimetrexate and Related Antifolates: A Defined Process

6-Chloro-5-methylquinazoline-2,4-diamine is a key intermediate in a patented, improved process for synthesizing trimetrexate and similar antifolate agents. The patent specifically discloses a process for preparing 6-substituted-5-alkyl-2,4-quinazolinediamines, with the target compound's substitution pattern (6-chloro, 5-methyl) being a direct precursor to the final antifolate drugs [1]. This provides a clear, process-defined role for the compound that is not shared by other substitution isomers.

Antifolate Trimetrexate Synthesis Process Chemistry Cancer Research

Chloro Substituent at Position 6 Drives Antibacterial Potency: An 18-Fold MIC Improvement

In a systematic SAR study of N2,N4-disubstituted quinazoline-2,4-diamines, the presence of a single chlorine atom on the benzenoid ring dramatically improved antibacterial activity against multidrug-resistant S. aureus. Specifically, a 6-chloro-substituted analog (Compound 36) exhibited a Minimum Inhibitory Concentration (MIC) of 32 μM, an 18-fold improvement in potency compared to the unsubstituted reference compound 3, which had an MIC of 180 μM. The 7-chloro analog (35) showed identical potency (MIC = 32 μM) [1].

Antibacterial SAR MIC Staphylococcus aureus

5-Methyl Group and Chloro Substitution Synergy: Contrasting SAR in Antifolate vs. Antibacterial Activity

The 5-methyl substitution pattern is critical for the activity of certain antifolates. A related 2,4-diamino-5-methylquinazoline derivative, PKC-32, was found to be 100-fold more potent than methotrexate in inhibiting the growth of a methotrexate-resistant tumor cell line [1]. In contrast, SAR studies for antibacterial activity show that a methyl substitution on the quinazoline benzenoid ring generally leads to a loss of potency. For instance, a 6-methyl analog (Compound 40) showed no activity in a Kirby-Bauer test and a high MIC of 340 μM, while the 6-chloro analog was highly potent (MIC = 32 μM) [2].

Antifolate SAR Methotrexate Resistance Cancer Research

Validated Core for Highly Selective Kinase Inhibition: A Foundation for PAK4 Inhibitor Development

The 2,4-diaminoquinazoline core, with specific halogen and alkyl substitutions, serves as a starting point for the design of potent and selective p21-activated kinase 4 (PAK4) inhibitors. A structure-based drug design program utilizing a 6-chloro-4-aminoquinazoline-2-carboxamide scaffold led to the discovery of compound 31 (CZh226), which exhibited remarkable PAK4 selectivity (346-fold vs PAK1) with a PAK4 Ki of 0.009 μM and a PAK1 Ki of 3.112 μM [1].

Kinase Inhibitor PAK4 Cancer Selectivity

Validated Research Applications for 6-Chloro-5-methylquinazoline-2,4-diamine Based on Comparative Evidence


Synthesis of Trimetrexate and Structurally Related Antifolates

This compound is a specifically claimed intermediate in a patented, improved process for preparing trimetrexate and other 6-substituted-5-alkyl-2,4-quinazolinediamine antifolate agents [1]. Procurement of this specific isomer is essential for any research group or manufacturer aiming to utilize or scale up this established synthetic route for producing these therapeutically relevant molecules.

Medicinal Chemistry for Antifolate Drug Discovery

Based on the potent activity of the 5-methylquinazoline analog PKC-32, which was 100-fold more effective than methotrexate in a resistant cell line, this compound serves as an ideal core scaffold for designing novel non-classical antifolates aimed at overcoming methotrexate resistance in cancer [2]. Its 5-methyl group is a key structural feature for this application.

Scaffold for Developing Highly Selective Kinase Inhibitors

As demonstrated by the development of a PAK4 inhibitor with 346-fold selectivity over PAK1 starting from a 6-chloro-4-aminoquinazoline core, this compound represents a valuable starting point for structure-based drug design programs targeting specific kinases [3]. The 6-chloro substituent is a critical feature for achieving high selectivity, making it a preferred scaffold over non-halogenated analogs.

Structure-Activity Relationship (SAR) Studies for Broad-Spectrum Antibacterials

Quantitative evidence shows that a 6-chloro substituent on the quinazoline core improves antibacterial potency by ~18-fold compared to an unsubstituted analog [4]. This compound is therefore a crucial building block for synthesizing focused libraries to further explore and optimize the SAR of N2,N4-disubstituted quinazoline-2,4-diamines against multidrug-resistant pathogens.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Chloro-5-methylquinazoline-2,4-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.